molecular formula C23H18N4O2S2 B2967000 3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1185108-46-6

3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2967000
CAS No.: 1185108-46-6
M. Wt: 446.54
InChI Key: WDBDMCLQQFEVLR-UHFFFAOYSA-N
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Description

3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable scaffold for drug development and other scientific research.

Scientific Research Applications

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on a particular compound depend on its properties and potential applications. This could include further studies to better understand its mechanism of action, or the development of new synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions that include the formation of the pyrido[1,2-a]pyrimidine and thieno[3,2-d]pyrimidine rings. One common method involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic photoredox reactions and metal-free synthesis are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one stands out due to its combination of multiple heterocyclic rings, which provides a versatile scaffold for drug development and other applications. Its ability to undergo various chemical reactions and interact with diverse biological targets further enhances its potential .

Properties

IUPAC Name

3-ethyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S2/c1-2-26-22(29)21-17(13-18(31-21)15-8-4-3-5-9-15)25-23(26)30-14-16-12-20(28)27-11-7-6-10-19(27)24-16/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBDMCLQQFEVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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